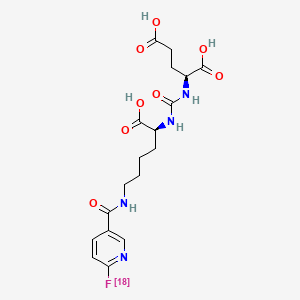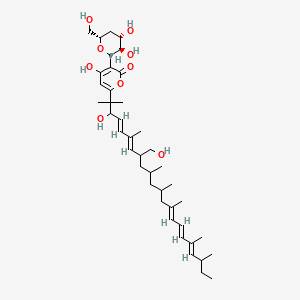
Dcfpyl F-18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dcfpyl F-18 is a PET imaging agent for prostate-specific membrane antigen.
Aplicaciones Científicas De Investigación
Radiosynthesis and Production Efficiency
- [18 F]DCFPyL is a clinical-stage PET radiotracer used for imaging prostate cancer. It can be efficiently produced using a single-step direct radiofluorination method, allowing for automated preparation and large-batch production, which is significant for clinical applications (Dornan et al., 2018).
Diagnostic Applications in Prostate Cancer
- [18 F]DCFPyL is effective in detecting recurrent or metastatic prostate cancer, as demonstrated in various studies. It targets the prostate-specific membrane antigen (PSMA), aiding in the localization of prostate cancer lesions (Song et al., 2019), (Spinali et al., 2023).
Improved Detection and Management of Prostate Cancer
- Studies show that [18 F]DCFPyL PET/CT has a high positivity rate and detects more lesions compared to conventional imaging. This leads to significant changes in patient management and treatment decisions in a significant proportion of prostate cancer cases (Song et al., 2020).
Biodistribution and Dosimetry
- The biodistribution of [18 F]DCFPyL in normal organs and its potential as a diagnostic tool in prostate cancer have been extensively studied. Understanding its uptake in different organs is crucial for accurate image interpretation and treatment monitoring (Li et al., 2017).
Comparison with Other Imaging Modalities
- [18 F]DCFPyL PET/CT has been compared to other imaging modalities like bone scans and MRI, demonstrating its superior ability to detect prostate cancer lesions, particularly at low serum PSA levels (Rowe et al., 2019).
Clinical Trials and Regulatory Approval
- Clinical trials such as OSPREY and CONDOR have assessed the diagnostic performance of [18 F]DCFPyL, leading to its approval by regulatory bodies like the FDA for the evaluation of prostate cancer (Morris et al., 2021).
Propiedades
Número CAS |
1207181-29-0 |
|---|---|
Nombre del producto |
Dcfpyl F-18 |
Fórmula molecular |
C18H2318FN4O8 |
Peso molecular |
441.4 |
Nombre IUPAC |
(((S)-1-carboxy-5-(6-(fluoro-18F)nicotinamido)pentyl)carbamoyl)-L-glutamic acid |
InChI |
InChI=1S/C18H23FN4O8/c19-13-6-4-10(9-21-13)15(26)20-8-2-1-3-11(16(27)28)22-18(31)23-12(17(29)30)5-7-14(24)25/h4,6,9,11-12H,1-3,5,7-8H2,(H,20,26)(H,24,25)(H,27,28)(H,29,30)(H2,22,23,31)/t11-,12-/m0/s1/i19-1 |
Clave InChI |
OLWVRJUNLXQDSP-MVBOSPHXSA-N |
SMILES |
O=C(O)CC[C@@H](C(O)=O)NC(N[C@H](C(O)=O)CCCCNC(C1=CC=C([18F])N=C1)=O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Dcfpyl F-18; 18F-DCFPyL; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide](/img/structure/B606911.png)
![1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea](/img/structure/B606913.png)
![2-(2,2,3,3,3-Pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione](/img/structure/B606917.png)

![6-[4-(dimethylamino)phenyl]-4-methyl-1H-pyridin-2-one](/img/structure/B606921.png)




![(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-8-methoxy-6-[(4S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide](/img/structure/B606930.png)